molecular formula C14H11FO B3144511 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone CAS No. 552885-75-3

1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone

Cat. No.: B3144511
CAS No.: 552885-75-3
M. Wt: 214.23 g/mol
InChI Key: ZMYUDBAVUSREBW-UHFFFAOYSA-N
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Description

“1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone” is a chemical compound with the CAS Number: 720-74-1 . It has a molecular weight of 214.24 . The IUPAC name for this compound is 1-(4’-fluoro [1,1’-biphenyl]-4-yl)ethanone . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone” is 1S/C14H11FO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound “1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone” is a solid at room temperature . It has a molecular weight of 214.24 .

Scientific Research Applications

Photostability and Photochemical Properties

1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone and its derivatives exhibit interesting photostability and photochemical characteristics. The photochemistry and crystal structures of similar α-adamantylacetophenones, including 1-(4-fluorophenyl)-2-(tricyclo[3.3.1.1³,⁷]dec-1-yl)ethanone, have been studied, revealing insights into hydrogen abstraction mechanisms during photochemical reactions. These compounds tend to be photostable in the solid state, a property that might be useful in various scientific applications, such as material sciences and photodynamic therapy (Fu, Scheffer, Trotter, & Yang, 1998).

Fluorescence Spectroscopy

This compound derivatives demonstrate notable fluorescence properties. For instance, a study on 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE), a compound structurally similar to this compound, showed a significant red shift in its fluorescence in ethanol solution. Such fluorescence characteristics are essential in analytical chemistry, especially in the development of new sensors and probes (Ghoneim, 2001).

Synthesis of Bioactive Compounds

This compound serves as a precursor or intermediate in synthesizing various bioactive compounds. For example, its enantioselective synthesis is critical in creating antagonists for the CCR5 chemokine receptor, which are protective against HIV infection. Such compounds are also used in studying chiral recognition in molecular complexes and are components in drugs against diseases like Alzheimer's (ChemChemTech, 2022).

Antimicrobial Applications

The derivatives of this compound show potential antimicrobial activity. For example, novel compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone exhibited antimicrobial properties, underlining their potential use in developing new antimicrobial agents (Nagamani et al., 2018).

Molecular Docking and Drug Design

Studies on compounds like 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone have employed molecular docking techniques to explore their potential as anti-neoplastic agents. The fluorine atom attached to the benzene ring and ethanone in these molecules is crucial for binding, making them significant in drug design and discovery (Mary et al., 2015).

Safety and Hazards

The compound “1-(4’-Fluoro[1,1’-biphenyl]-2-yl)ethanone” is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-[2-(4-fluorophenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10(16)13-4-2-3-5-14(13)11-6-8-12(15)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYUDBAVUSREBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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